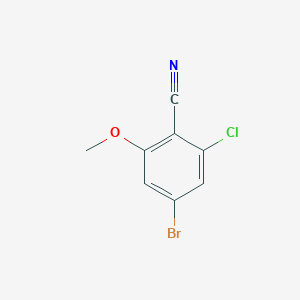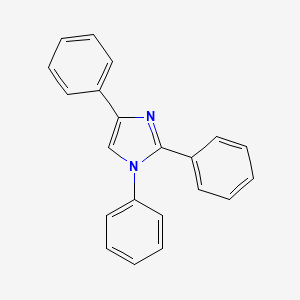
1,2,4-Triphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 1, 2, and 4. This compound has been known since 1877 and is also referred to as lophine . Imidazoles are important structural motifs in many natural products and pharmaceuticals due to their diverse biological activities and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1H-imidazole can be synthesized through various methods. One common synthetic route involves the cyclocondensation of benzil, benzaldehyde, and ammonium acetate. This reaction typically occurs under reflux conditions for several hours, resulting in the formation of the desired imidazole derivative . Another method involves the use of lactic acid as a promoter, which provides an environmentally benign approach to synthesizing 2,4,5-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,2,4-Triphenyl-1H-imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can bind to protein molecules due to its structural similarity with histidine, allowing it to modulate enzyme activity and receptor functions. Additionally, it can exert direct inhibitory effects on cell membranes at high concentrations .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with different substitution patterns.
2-Phenylimidazole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Another derivative with distinct substitution patterns.
Uniqueness
1,2,4-Triphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
36631-19-3 |
|---|---|
Fórmula molecular |
C21H16N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,2,4-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H |
Clave InChI |
NOQONXWBCSGVGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


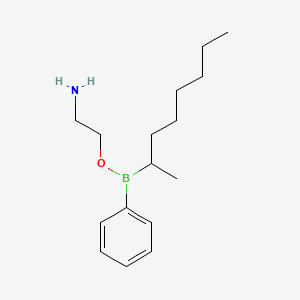

![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)


![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
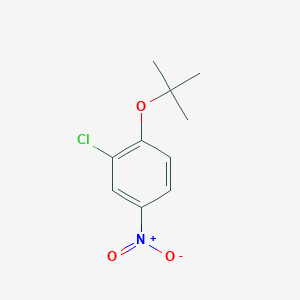
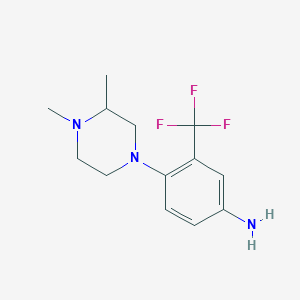
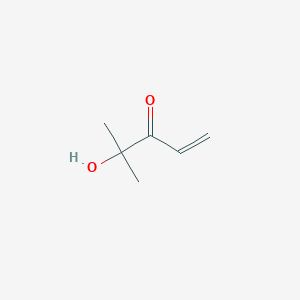


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
